4,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
4,5-Dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring substituted with dimethyl groups and a sulfonamide group linked to a pyridinyl-piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Dimethyl Substitution: The thiophene ring is then methylated using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the methylated thiophene with chlorosulfonic acid, followed by treatment with ammonia or an amine.
Pyridinyl-Piperidinyl Moiety Attachment: The final step involves coupling the sulfonamide with 1-pyridin-4-ylpiperidine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl ring, converting it to a piperidine derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridinyl derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 4,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features suggest it could be useful in treating conditions related to enzyme dysregulation.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridinyl-piperidinyl moiety can enhance binding affinity through hydrophobic interactions. This dual interaction mechanism allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiophene-2-sulfonamide: Lacks the pyridinyl-piperidinyl moiety, resulting in different biological activity.
N-[(1-Pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide: Similar structure but without the dimethyl substitution, affecting its chemical reactivity and biological interactions.
Uniqueness
The unique combination of the dimethyl-substituted thiophene ring and the pyridinyl-piperidinyl moiety in 4,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide provides distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
4,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-13-11-17(23-14(13)2)24(21,22)19-12-15-5-9-20(10-6-15)16-3-7-18-8-4-16/h3-4,7-8,11,15,19H,5-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQUOOJFGRVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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